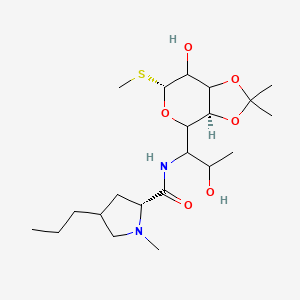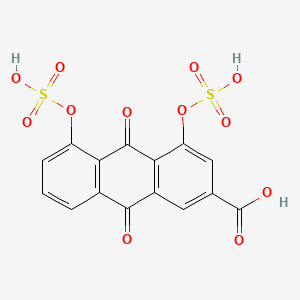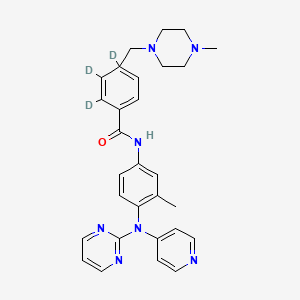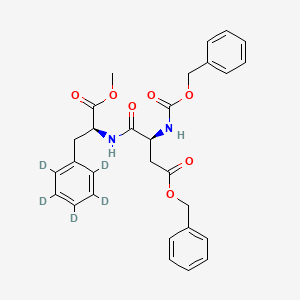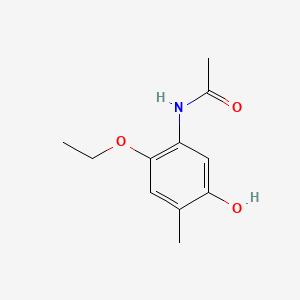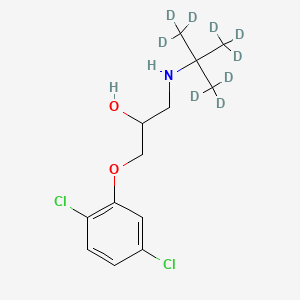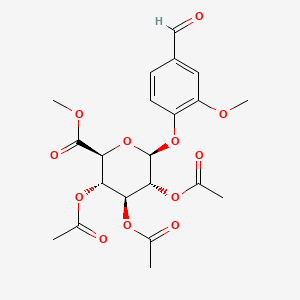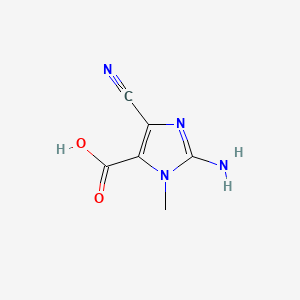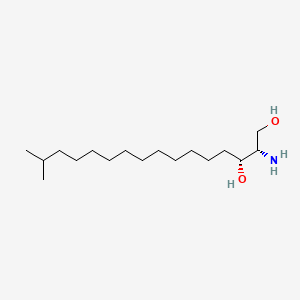
15-Methylhexadecasphinganine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
スフィンガニン (d16:0 分岐) は、イソ分岐型のスフィンゴ脂質です。 これは、細菌に見られるセラミド含有リン脂質の構成成分です . スフィンゴ脂質は、真核生物間で構造的多様性を示す生物活性代謝産物であり、すべての真核細胞の成長に不可欠です .
科学的研究の応用
Sphinganine (d16:0 branched) has various scientific research applications, including:
作用機序
スフィンガニン (d16:0 分岐) は、細胞膜に組み込まれ、シグナル伝達経路に関与することでその効果を発揮します。 これは、細胞シグナル伝達とアポトーシスに重要な役割を果たすセラミドの生合成に関与しています . スフィンゴイド塩基生合成の最初のステップは、セリンパルミトイル転移酵素複合体によって触媒されます。この複合体は、セリンを脂肪酸アシルコエンザイムAに転移させ、脱炭酸して3-ケトスフィンガニンを生成し、さらにスフィンガニンに還元されます .
類似の化合物との比較
類似の化合物
スフィンガニン (d180): 哺乳類に見られる直鎖状のスフィンゴイド塩基。
スフィンゴシン (d181): シグナル伝達経路に関与する不飽和スフィンゴイド塩基。
フィトスフィンゴシン: 植物に見られる水酸化スフィンゴイド塩基.
ユニークさ
スフィンガニン (d16:0 分岐) は、そのイソ分岐構造がユニークです。この構造は、通常直鎖状である他のスフィンゴイド塩基とは異なります。 この構造上の違いは、その生物学的機能と細胞膜内での相互作用に影響を与える可能性があります .
準備方法
化学反応の分析
反応の種類
スフィンガニン (d16:0 分岐) は、次のようなさまざまな化学反応を起こします。
酸化: スフィンゴシンへの変換。
還元: ジヒドロスフィンゴシンの形成。
置換: アシル化によるセラミドの形成.
一般的な試薬と条件
酸化: 一般的には、過酸化水素などの酸化剤を使用します。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用します。
主要な生成物
酸化: スフィンゴシン。
還元: ジヒドロスフィンゴシン。
置換: セラミド.
科学研究への応用
スフィンガニン (d16:0 分岐) は、次のようなさまざまな科学研究への応用があります。
類似化合物との比較
Similar Compounds
Sphinganine (d180): A straight-chain sphingoid base found in mammals.
Sphingosine (d181): An unsaturated sphingoid base involved in signaling pathways.
Phytosphingosine: A hydroxylated sphingoid base found in plants.
Uniqueness
Sphinganine (d16:0 branched) is unique due to its iso-branched structure, which distinguishes it from other sphingoid bases that are typically straight-chained. This structural difference can influence its biological functions and interactions within cellular membranes .
特性
IUPAC Name |
(2S,3R)-2-amino-15-methylhexadecane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3/t16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYHIOGWELBGIK-DLBZAZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCCCC[C@H]([C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742628 |
Source


|
| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26048-10-2 |
Source


|
| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of finding 15-methylhexadecasphinganine in the glycosphingolipids of Ascaris suum?
A1: The presence of this compound, along with 15-methylhexadecasphing-4-enine and specific fatty acids, distinguishes the ceramide moiety of these novel glycosphingolipids []. This unique composition may contribute to the biological activity of the glycosphingolipids, such as their ability to induce monokine release from human cells []. Understanding the structural elements of these molecules is crucial for further investigation into their potential roles in host-parasite interactions.
Q2: Are there other organisms where this compound is a common component of sphingolipids?
A2: The provided research papers focus solely on Ascaris suum and do not offer comparative data on the prevalence of this compound in other organisms. Further research is needed to determine the distribution of this specific sphingoid base across different species.
Q3: What analytical techniques were used to identify and characterize this compound within the glycosphingolipids?
A3: The researchers employed several methods to characterize the glycosphingolipids, including:
- Ceramide analysis: This likely involved hydrolysis to release the sphingoid base and fatty acid components, followed by individual analysis. [, , ]
- Mass spectrometry: Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and liquid secondary ion mass spectrometry (LSIMS) were used to determine molecular weights and fragmentation patterns, aiding in structural elucidation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

